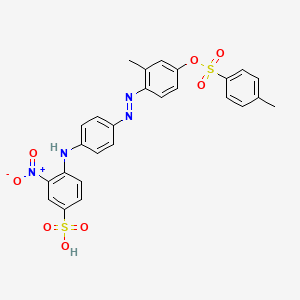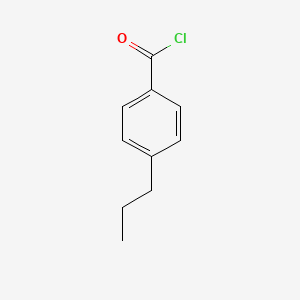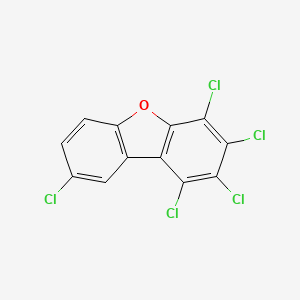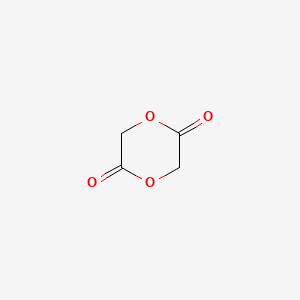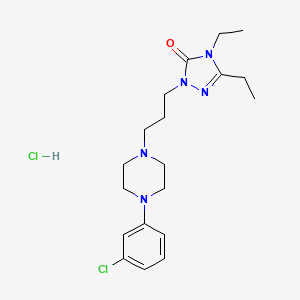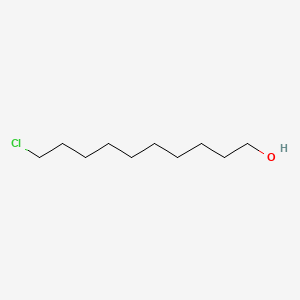
1-癸醇,10-氯-
描述
“1-Decanol, 10-chloro-” is a chemical compound with the molecular formula C10H21ClO . It is also known as 10-Chloro-1-decanol .
Molecular Structure Analysis
The molecular weight of “1-Decanol, 10-chloro-” is 192.726 Da . The IUPAC Standard InChI is InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 . The IUPAC Standard InChIKey is OTUSESJECXGMIV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-Decanol, 10-chloro-” has a density of 1.0±0.1 g/cm3 . Its boiling point is 279.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 121.9±15.3 °C . The index of refraction is 1.453 .
科学研究应用
表面行为研究
- 在空气-水界面上的行为: 10-(全氟己基)-癸醇,1-癸醇的衍生物,在空气-水界面上表现出独特的行为,可用于理解洗涤剂醇和表面活性剂。其在水、NaCl 和 HCl 等各种亚相上检查的分子间相互作用是两亲物质和表面化学应用的关键 (Lehmler & Bummer, 2002)。
相平衡研究
- 二元体系中的相平衡: 研究包括 1-癸醇在超临界乙烷中的 C10-醇异构体的相平衡,突出了其溶解度和相变特性。这对于了解醇在非极性溶剂中的特性至关重要,影响它们在各种工业过程中的使用 (Zamudio, Schwarz, & Knoetze, 2011)。
生物技术生产
- 用于生产的代谢工程: 使用代谢工程的酿酒酵母生产 1-癸醇证明了在工业应用中从简单糖中制造中链醇的潜力,可用于溶剂、表面活性剂和化妆品生产 (Rutter & Rao, 2016)。
电化学研究
- 电化学还原研究: 研究二卤代烷的电化学还原,包括 1-癸醇的衍生物,提供了对电解过程中形成的反应和产物的见解。这对理解有机合成和分解过程具有重要意义 (Bart & Peters, 1990)。
药物递送系统
- 与肺表面活性剂混合用于药物递送: 探索 10-(全氟己基)-癸醇与 DPPC(肺表面活性剂的主要成分)的混合行为,对新型肺部药物递送方法有影响。了解其混溶性和热学性质有助于开发更好的生物医学应用 (Lehmler & Bummer, 2005)。
合成优化
- 优化的合成工艺: 一项关于使用癸烷-1,10-二醇优化合成 10-溴-1-癸醇(1-癸醇的衍生物)的研究,提供了对高效和高产化学生产过程的见解。这对有机合成和化学工程有更广泛的影响 (Spaccini 等,2010)。
醇氧化研究
环境应用
- 被水热等离子体分解: 研究水热等离子体射流分解 1-癸醇乳液,突出了水不溶性有机化合物的高分解率的潜力。这项研究对于环境应用非常重要,特别是在废物处理和污染减少方面 (Choi & Watanabe, 2012)。
分子间相互作用
- 界面分子结构: 对 1-癸醇混合物的液体/空气界面的分子结构的研究提供了对表面化学和分子间相互作用的见解。这项研究对于开发具有特定表面性质的材料非常重要 (Nickolov, Wang, & Miller, 2004)。
热物理性质
- 热物理性质研究: 对 1-癸醇二元混合物的密度、粘度、声速和折射率的研究提供了对这些混合物的热物理性质的详细见解。这对于材料科学和工程中的应用至关重要 (Bhatia 等,2011)。
分子和物理化学
- 分子缔合研究: 使用 FTIR 和 DFT 计算研究 1-癸醇在熔化过程中的簇结构变化,提供了对醇在相变附近的分子行为的见解。这对于理解醇的物理化学非常有价值 (Vaskivskyi 等,2017)。
安全和危害
“1-Decanol, 10-chloro-” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, move the person to fresh air and keep comfortable for breathing .
作用机制
10-Chloro-1-decanol, also known as EINECS 257-129-2, 10-Chlorodecan-1-ol, or 1-Decanol, 10-chloro-, is a chemical compound with the linear formula Cl(CH2)10OH . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound is used in the biosynthesis of bacteriochlorophyll c derivatives in the green sulfur bacterium chlorobaculum tepidum .
Biochemical Pathways
It’s known to be involved in the biosynthesis of bacteriochlorophyll c derivatives .
Result of Action
It’s known to be involved in the biosynthesis of bacteriochlorophyll c derivatives, which play a crucial role in photosynthesis in certain bacteria .
属性
IUPAC Name |
10-chlorodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSESJECXGMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068631 | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51309-10-5 | |
| Record name | 10-Chloro-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51309-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-chlorodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


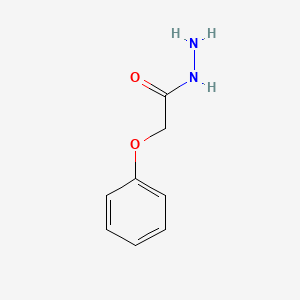
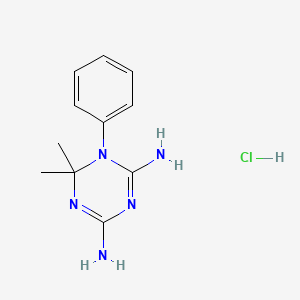

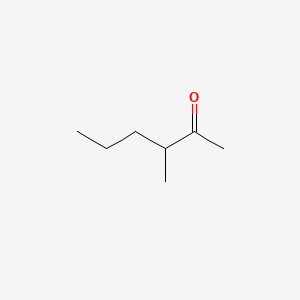
![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)
![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
